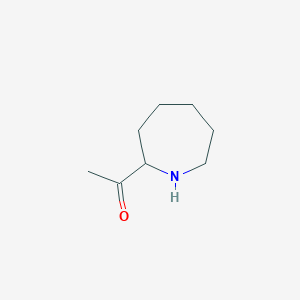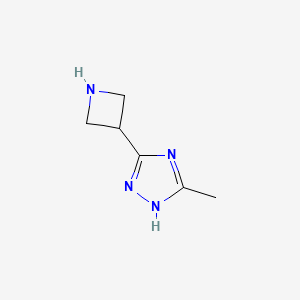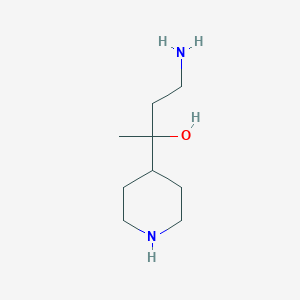![molecular formula C12H20N2O2 B13216518 (1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol](/img/structure/B13216518.png)
(1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol is a chiral compound with a unique structure that combines a cycloheptane ring with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol typically involves the following steps:
Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through a series of cyclization reactions starting from linear precursors.
Introduction of the Pyrazole Moiety: The pyrazole ring is introduced through a condensation reaction between an appropriate hydrazine derivative and a 1,3-dicarbonyl compound.
Coupling of the Pyrazole and Cycloheptane Rings: The final step involves the coupling of the pyrazole moiety to the cycloheptane ring via an ether linkage. This can be achieved using a nucleophilic substitution reaction where the hydroxyl group on the cycloheptane ring reacts with an alkyl halide derivative of the pyrazole.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ether linkage can be subjected to nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various ether derivatives.
Scientific Research Applications
(1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the interactions of chiral compounds with biological systems.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, potentially inhibiting or activating their function. The cycloheptane ring provides structural stability and influences the compound’s overall conformation, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol: Similar structure but with a methyl group instead of an ethyl group.
(1R,2R)-2-[(1-Phenyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness
(1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. The specific stereochemistry (1R,2R) also plays a crucial role in its interactions with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H20N2O2 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
(1R,2R)-2-(1-ethylpyrazol-4-yl)oxycycloheptan-1-ol |
InChI |
InChI=1S/C12H20N2O2/c1-2-14-9-10(8-13-14)16-12-7-5-3-4-6-11(12)15/h8-9,11-12,15H,2-7H2,1H3/t11-,12-/m1/s1 |
InChI Key |
ZEIXGPMZVMUDQK-VXGBXAGGSA-N |
Isomeric SMILES |
CCN1C=C(C=N1)O[C@@H]2CCCCC[C@H]2O |
Canonical SMILES |
CCN1C=C(C=N1)OC2CCCCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1-Methoxypropan-2-yl)amino]propan-1-ol](/img/structure/B13216452.png)
![Spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13216454.png)
![7-[(tert-Butoxy)carbonyl]-2-(4-methylpentan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13216457.png)



![2-{[(2-Methoxyethyl)amino]methyl}-4-methylphenol](/img/structure/B13216472.png)


![3-[(Piperidin-2-yl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B13216498.png)


![4-Chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13216513.png)
![Methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13216522.png)
